(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
CAS No.: 2173052-27-0
Cat. No.: VC2612027
Molecular Formula: C10H20Cl2N2O2S
Molecular Weight: 303.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2173052-27-0 |
|---|---|
| Molecular Formula | C10H20Cl2N2O2S |
| Molecular Weight | 303.2 g/mol |
| IUPAC Name | (4aS,7aR)-4-(cyclopropylmethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride |
| Standard InChI | InChI=1S/C10H18N2O2S.2ClH/c13-15(14)6-9-10(7-15)12(4-3-11-9)5-8-1-2-8;;/h8-11H,1-7H2;2*1H/t9-,10+;;/m0../s1 |
| Standard InChI Key | DBXGSMRUQGGPRT-JXGSBULDSA-N |
| Isomeric SMILES | C1CC1CN2CCN[C@@H]3[C@H]2CS(=O)(=O)C3.Cl.Cl |
| SMILES | C1CC1CN2CCNC3C2CS(=O)(=O)C3.Cl.Cl |
| Canonical SMILES | C1CC1CN2CCNC3C2CS(=O)(=O)C3.Cl.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
The structure of (4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride can be understood by examining its component parts. The compound features:
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A thieno[3,4-b]pyrazine core structure, which consists of a thienopyrazine fused ring system
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Oxidation of the sulfur atom to form a sulfone (6,6-dioxide) group
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A cyclopropylmethyl substituent on the nitrogen atom at position 1
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Specific stereochemistry designated by (4aR,7aS), indicating the R configuration at position 4a and S configuration at position 7a
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Two hydrochloride moieties forming the dihydrochloride salt
The octahydro prefix indicates that the heterocyclic ring system is fully saturated, with no double bonds in the ring structure itself.
Physical and Chemical Properties
Based on structural analysis and comparison with related compounds, (4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride likely exhibits the following properties:
| Property | Description |
|---|---|
| Physical State | Solid at room temperature |
| Solubility | Enhanced water solubility (due to dihydrochloride salt form) |
| Storage Conditions | Room temperature stable |
| Manufacturer | MATRIX SCIENTIFIC |
| CAS Number | 2173052-27-0 |
The presence of the sulfone group (6,6-dioxide) likely contributes to the compound's polarity and hydrogen bonding capabilities, while the cyclopropylmethyl group adds lipophilic character. The stereochemistry at positions 4a and 7a creates a specific three-dimensional arrangement that may influence the compound's biological activity and receptor interactions .
Structural Relationships to Similar Compounds
Related Derivatives
Several related compounds have been documented in scientific databases:
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Octahydrothieno[3,4-b]pyrazine 6,6-dioxide (CAS: 53056-91-0) - This represents the parent structure without the cyclopropylmethyl substituent .
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(4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride (CAS: 2173052-75-8) - A close analog that features a cyclobutylcarbonyl group instead of the cyclopropylmethyl group, and exists as a monohydrochloride rather than dihydrochloride salt .
These structural analogs provide context for understanding the potential properties and applications of the target compound, particularly how modifications to the basic scaffold might influence biological activity.
Synthesis and Preparation Methods
Purification and Characterization
The final compound would typically be purified using recrystallization techniques appropriate for salt forms, possibly from alcohol/water mixtures. Characterization would involve:
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Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry
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Mass spectrometry to verify molecular weight
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Elemental analysis to confirm empirical formula
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X-ray crystallography for definitive structural and stereochemical confirmation
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Chiral HPLC to verify enantiomeric purity
Structure-Activity Relationship Considerations
Stereochemical Importance
The specific (4aR,7aS) stereochemistry likely plays a crucial role in the compound's intended function. Stereochemistry can dramatically influence:
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Binding affinity to target proteins
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Selectivity between related receptors or enzymes
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Pharmacokinetic properties
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Metabolic pathways
The designation of specific stereochemistry suggests that alternative stereoisomers may have been synthesized and evaluated, with the (4aR,7aS) configuration demonstrating superior properties for the intended application.
Role of Functional Groups
| Structural Element | Potential Contribution |
|---|---|
| Thieno[3,4-b]pyrazine core | Provides rigid scaffold for presenting functional groups in specific spatial orientation |
| 6,6-dioxide (sulfone) | Increases polarity, potential hydrogen bond acceptor, may influence metabolism |
| Cyclopropylmethyl substituent | Adds lipophilicity, may block metabolism, influences receptor interactions |
| Dihydrochloride salt form | Enhances water solubility, improves bioavailability in physiological environments |
| (4aR,7aS) stereochemistry | Determines three-dimensional shape crucial for target recognition |
Analytical Considerations
Identification Methods
For definitive identification of (4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride in research settings, several analytical techniques would be appropriate:
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HPLC-MS for molecular weight confirmation and purity assessment
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NMR spectroscopy for structural verification
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Infrared spectroscopy for functional group identification
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Optical rotation measurements to confirm stereochemistry
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X-ray crystallography for definitive structural determination
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